Mass Shift of +5 Da: Balancing Sufficient Resolution with Minimal Chromatographic Separation
Faropenem-d5 provides a +5 Da mass shift relative to unlabeled Faropenem (MW 285.32), which is larger than the +2 Da shift from Faropenem-d4 analogs and smaller than the +7 Da shift from Faropenem-d7 sodium salt [1]. This intermediate mass difference is critical: it provides sufficient separation from the natural abundance M+1 and M+2 isotopic peaks of the analyte to avoid signal cross-contribution, while remaining within the range that typically preserves near-identical chromatographic retention. Multiple deuterium labels can alter lipophilicity and lead to chromatographic resolution of the IS from the analyte, causing the IS to experience different ionization conditions [2]. The +5 Da shift strikes a pragmatic balance, mitigating isotopic overlap while reducing the risk of retention time shifts observed with more extensively deuterated species [2].
| Evidence Dimension | Molecular weight and mass shift vs. unlabeled Faropenem |
|---|---|
| Target Compound Data | MW 290.35 (free acid) or MW 289.34 + 22.99 (sodium salt); +5 Da mass shift |
| Comparator Or Baseline | Faropenem-d4 (6-Dehydroxy 6-Oxo): MW 287.32, +2 Da shift vs. unlabeled Faropenem. Faropenem-d7 sodium salt: MW 291.36 + 22.99, +7 Da shift vs. unlabeled Faropenem sodium salt. Unlabeled Faropenem: MW 285.32. |
| Quantified Difference | +5 Da (d5) vs. +2 Da (d4) vs. +7 Da (d7) |
| Conditions | Molecular weight data from supplier CoA and specification sheets |
Why This Matters
A +5 Da mass shift provides more robust avoidance of isotopic overlap than a +2 Da d4 variant, while minimizing the risk of chromatographic resolution that can compromise the internal standard correction function in LC-MS/MS assays.
- [1] New Drug Approvals. Faropenem: Molecular Formula C₁₂H₁₅NO₅S, Average Mass 285.316 Da. View Source
- [2] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. December 2020. View Source
